3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one
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Overview
Description
3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a nitrofuran moiety, and an indene backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one typically involves a multi-step process. One common method begins with the preparation of the nitrofuran derivative, which is then subjected to a Claisen-Schmidt condensation reaction with an appropriate indanone derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group
Reduction: Formation of an amino derivative from the nitro group
Substitution: Formation of substituted derivatives at the nitrofuran moiety
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Industry: Potential use in the development of new antimicrobial agents to combat drug-resistant pathogens.
Mechanism of Action
The biological activity of 3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one is primarily attributed to its ability to interact with and inhibit specific enzymes and molecular targets. For example, it has been shown to inhibit arylamine N-acetyltransferase in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s nitrofuran moiety is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage bacterial DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another compound with a nitrofuran moiety, known for its antimicrobial properties.
Indole derivatives: Compounds containing an indole nucleus, which exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
2,3-dihydro-1H-inden-1-one derivatives: Compounds with a similar indene backbone, known for their antibacterial and antifungal activities.
Uniqueness
3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one is unique due to its combination of a hydroxy group, a nitrofuran moiety, and an indene backbone. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-12(7-5-9-6-8-13(23-9)17(21)22)14-15(19)10-3-1-2-4-11(10)16(14)20/h1-8,19H/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGKEDFVVMNXPH-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=O)C=CC3=CC=C(O3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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